N,N'-Dihydroxyoxamide
Description
Properties
IUPAC Name |
N,N'-dihydroxyoxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O4/c5-1(3-7)2(6)4-8/h7-8H,(H,3,5)(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWFDCCOFCZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)NO)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061883 | |
| Record name | N,N'-Dihydroxyoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-60-1 | |
| Record name | Dihydroxyglyoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalyldihydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyglyoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanediamide, N1,N2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dihydroxyoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dihydroxyoxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis proceeds under anhydrous conditions in methanol as the solvent. Key parameters include:
| Parameter | Value |
|---|---|
| Oxalic acid | 4.25 g (47 mmol) |
| Hydroxylamine hydrochloride | 6.95 g (100 mmol) |
| Sodium hydride (NaH) | 4 g (100 mmol) |
| Solvent | Methanol (100 mL total volume) |
| Reaction time | 1 hour |
| Temperature | Room temperature (20–25°C) |
| Yield | 89% |
Steps :
-
Deprotonation of Hydroxylamine : A solution of hydroxylamine hydrochloride in methanol (70 mL) is treated with sodium hydride (4 g) dissolved in methanol (30 mL). This generates hydroxylamine free base and precipitates sodium chloride, which is removed via filtration.
-
Nucleophilic Substitution : Anhydrous oxalic acid (4.25 g) is added to the filtrate. The reaction mixture is stirred for 1 hour, during which the product crystallizes.
-
Isolation : The white crystalline solid is filtered, washed with methanol, and dried under vacuum.
Mechanistic Insights
The reaction follows a two-step nucleophilic substitution mechanism:
-
Formation of Hydroxylamine Free Base :
-
Attack on Oxalic Acid :
Hydroxylamine attacks both carbonyl groups of oxalic acid, replacing the hydroxyl groups with hydroxamic acid moieties:
Characterization Data
The product is validated through multiple analytical techniques:
| Property | Value |
|---|---|
| Melting point | 185–186.5°C (decomposition) |
| H NMR (DMSO-) | δ 4.13 (s, 1H), δ 8.03 (br. s, 2H, NH) |
| Mass spectrometry | m/z 120 [M] |
| Elemental analysis | C: 20.21%, H: 3.14%, N: 23.40% (Found) |
| C: 20.00%, H: 3.33%, N: 23.33% (Calculated) |
The spectral data confirms the absence of residual solvents or byproducts, underscoring the method’s efficiency.
Alternative Synthetic Routes
While the oxalic acid–hydroxylamine route dominates the literature, other methods have been proposed but require further validation:
Diethyl Oxalate and Hydroxylamine
A hypothetical method involves reacting diethyl oxalate with hydroxylamine. However, this approach is less favorable due to:
-
Side reactions : Ester hydrolysis competes with amidoxime formation.
-
Lower yield : Preliminary reports suggest yields below 50%.
Electrochemical Synthesis
Emerging techniques explore electrochemical carboxylation of nitro compounds, though scalability remains unproven.
Critical Analysis of Methodologies
Advantages of the Oxalic Acid Method
-
High purity : NaCl precipitation simplifies purification.
-
Cost-effectiveness : Hydroxylamine hydrochloride and oxalic acid are inexpensive precursors.
-
Scalability : The protocol is adaptable to industrial-scale production.
Limitations and Optimization Opportunities
-
Moisture sensitivity : Anhydrous conditions are mandatory to prevent hydrolysis.
-
Solvent selection : Methanol’s polarity aids crystallization but may limit solubility for larger batches.
Chemical Reactions Analysis
Ethanediamide, N,N’-dihydroxy- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethanediamide, N,N’-dihydroxy- can lead to the formation of oxalic acid derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds related to N,N'-dihydroxyoxamide demonstrate significant antimicrobial properties. For instance, derivatives of oxamide have shown effectiveness against various bacterial strains, including E. coli and S. aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of oxamide derivatives, it was found that certain modifications to the oxamide structure significantly enhanced activity against resistant strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating that this compound could serve as a scaffold for novel antibacterial agents .
Materials Science Applications
Polymeric Materials
This compound has been explored for its potential in synthesizing polymeric materials. Its ability to form hydrogen bonds allows it to participate in self-assembly processes, which are crucial for creating advanced materials with specific properties .
Case Study: Macromolecular Applications
Research has demonstrated that incorporating this compound into macromolecular structures can enhance mechanical properties and thermal stability. This has implications for developing high-performance materials suitable for various industrial applications .
Summary of Applications
This compound exhibits diverse applications across multiple scientific domains:
- Analytical Chemistry : Used as a reagent in HPLC and MS.
- Medicinal Chemistry : Shows antibacterial activity; potential for new drug development.
- Materials Science : Useful in synthesizing advanced polymeric materials.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-dihydroxy- involves its ability to form stable complexes with metal ions through chelation . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt various biological pathways . The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity for different metal ions .
Comparison with Similar Compounds
Hydrogen Bonding and Crystallinity
- N,N'-Dihydroxyoxamide : Exhibits strong intermolecular hydrogen bonds (O-H···O) due to hydroxyl groups, leading to dense crystal packing and high thermal stability .
- Alkyl-Substituted Oxamides (e.g., dimethyl, dipropyl): Weaker hydrogen bonding (N-H···O) compared to hydroxyl derivatives. For example, N,N'-dibutyloxamide forms less rigid structures but still shows hydrogen-bonded networks in SC-XRD studies .
- Methoxy-Substituted Oxamides (e.g., N,N'-dimethoxy-N,N'-dimethyloxamide): Methoxy groups (-OCH₃) reduce hydrogen-bonding capacity, increasing solubility in non-polar solvents .
Physicochemical Properties
| Property | This compound | N,N'-Dimethyloxamide | N,N'-Dibutyloxamide |
|---|---|---|---|
| Solubility in Water | Low | Moderate | Very Low |
| Melting Point (°C) | 567.2 (decomposes) | 198–200 | 160–162 |
| Hydrogen Bond Strength | Strong (O-H···O) | Moderate (N-H···O) | Weak (C-H···O) |
| Applications | Enzyme inhibition | Organic synthesis | Ligands in catalysis |
Research Findings and Key Contrasts
Hydrogen Bonding vs. Solubility : Hydroxyl groups in this compound enhance thermal stability but reduce solubility, whereas alkyl groups improve lipophilicity .
Biological Activity : Hydroxamic acid derivatives (e.g., this compound) show higher bioactivity than alkylated oxamides, likely due to stronger metal-binding capacity .
Synthetic Flexibility : Alkyl oxamides are easier to synthesize via amine-oxalate reactions, while hydroxyl derivatives require protective groups to avoid side reactions .
Biological Activity
N,N'-Dihydroxyoxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features two hydroxyl groups and two amide functionalities, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and inflammation. Studies indicate that it may exert its effects through the modulation of key signaling pathways, including the NF-κB pathway, which is pivotal in inflammatory responses and cancer cell survival.
Anticancer Activity
This compound has demonstrated notable anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
- A549 (lung cancer)
- HCT-8 (colon cancer)
- HeLa (cervical cancer)
For instance, a study revealed that specific derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising potential for use in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| 7a | A549 | 0.29 | 22.4 times |
| 7g | HCT-8 | 0.49 | 16.3 times |
| 7h | HeLa | 0.26 | 30.2 times |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This inhibition is crucial for the treatment of conditions characterized by excessive inflammation, such as acute lung injury and sepsis.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight how modifications to the this compound structure can enhance its biological activity:
- Hydroxyl Group Positioning : The positioning of hydroxyl groups significantly influences the compound's binding affinity to target proteins.
- Alkyl Chain Length : Variations in alkyl chain length attached to the amine groups have been found to affect the potency against cancer cell lines, with optimal lengths yielding enhanced activity .
Case Studies
Several case studies have explored the efficacy of this compound derivatives in vivo:
- Study on Lung Cancer : A derivative was tested in a mouse model of lung cancer, showing a marked reduction in tumor size compared to controls .
- Inflammation Models : In models of sepsis, administration of this compound derivatives resulted in improved survival rates and reduced inflammatory markers .
Q & A
Basic: What are the recommended synthetic routes for N,N'-Dihydroxyoxamide, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via the reaction of oxalyl chloride with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in anhydrous solvents like tetrahydrofuran (THF) under nitrogen atmosphere. Key steps include:
- Slow addition of oxalyl chloride to hydroxylamine to minimize side reactions.
- Neutralization with aqueous sodium bicarbonate to isolate the product.
- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity.
Characterization should include FT-IR (to confirm -OH and amide C=O stretches at ~3200 cm⁻¹ and ~1650 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify proton environments and absence of residual solvents) .
Advanced: How can computational modeling resolve ambiguities in the hydrogen-bonding network of this compound?
Methodological Answer:
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict molecular geometry and hydrogen-bond interactions.
- Compare computational results with experimental X-ray diffraction (XRD) data to validate bond lengths and angles.
- Analyze discrepancies by adjusting solvent effects or protonation states in the model.
- Cross-reference with IR spectroscopy to correlate O-H stretching frequencies with predicted hydrogen-bond strengths .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring mass loss at 10°C/min up to 300°C.
- High-Performance Liquid Chromatography (HPLC): Monitor degradation products under acidic (pH 3), neutral, and alkaline (pH 10) conditions.
- UV-Vis Spectroscopy: Track changes in absorbance (200–400 nm) to detect decomposition intermediates.
- Mass Spectrometry (MS): Identify degradation fragments via electrospray ionization (ESI-MS) .
Advanced: How to design experiments to investigate this compound’s role as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes: React this compound with transition metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water at 60°C.
- Spectroscopic Analysis: Use UV-Vis to detect metal-ligand charge-transfer bands and electron paramagnetic resonance (EPR) for oxidation state determination.
- Single-Crystal XRD: Resolve coordination geometry and compare with analogous oxamide complexes.
- Cyclic Voltammetry: Study redox behavior in non-aqueous solvents (e.g., acetonitrile) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.
- Spill Management: Neutralize spills with sodium bicarbonate and collect in chemical waste containers.
- Storage: Keep in airtight containers under inert gas (argon) to prevent oxidation .
Advanced: How to address contradictions between experimental and theoretical data on this compound’s reactivity?
Methodological Answer:
- Reproduce Experiments: Verify results under standardized conditions (e.g., solvent, temperature).
- Reassess Computational Parameters: Adjust basis sets or solvation models in DFT calculations.
- Collaborative Validation: Share raw data via platforms like Chemotion ELN or RADAR4Chem for peer review .
Basic: What solvents and conditions optimize this compound’s solubility for reaction studies?
Methodological Answer:
- Polar Solvents: Use dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for high solubility.
- Aqueous Systems: Test solubility in buffered solutions (pH 4–9) to mimic biological conditions.
- Temperature Effects: Conduct solubility assays at 25°C, 40°C, and 60°C to identify optimal reaction temperatures .
Advanced: What strategies can elucidate the degradation pathways of this compound in environmental systems?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹³C-labeled this compound to track degradation products via LC-MS.
- Microbial Studies: Incubate with soil microbiota and analyze metabolites using gas chromatography (GC-MS).
- Quantum Mechanical Calculations: Model hydrolysis pathways using Gaussian or ORCA software to predict intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
